N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide
Description
N-[2,2-Dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide is a chlorinated aromatic compound featuring a dichloroethenyl group, a 4-chlorobenzenesulfonyl substituent, and a formamide moiety.
Properties
Molecular Formula |
C9H6Cl3NO3S |
|---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]formamide |
InChI |
InChI=1S/C9H6Cl3NO3S/c10-6-1-3-7(4-2-6)17(15,16)9(8(11)12)13-5-14/h1-5H,(H,13,14) |
InChI Key |
QNNIBVPHADKPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=C(Cl)Cl)NC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 1,1-Dichloroethene Precursor
The dichloroethenyl sulfonyl intermediate is synthesized via nucleophilic substitution. A representative procedure involves reacting 1,1-dichloroethene with 4-chlorobenzenesulfonyl chloride under basic conditions:
Reaction conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Triethylamine (2.5 equiv)
-
Temperature : 0–25°C, 4–6 hours
Mechanism : The sulfonyl chloride undergoes deprotonation by the base, generating a sulfonate anion that attacks the electron-deficient dichloroethene.
Dichlorination and Stabilization
Dichlorination is optimized using thionyl chloride (SOCl₂) as both reagent and solvent. A patent detailing analogous thiazole synthesis (EP0308740A1) informs this step:
Procedure :
-
Combine sulfonylated intermediate (1 equiv) with SOCl₂ (3–5 equiv).
-
Add catalytic triethylamine (0.1 equiv) or 1-methyl-1-oxophospholine (0.05 equiv).
-
Heat to 80–95°C for 3–5 hours until gas evolution ceases.
-
Distill excess SOCl₂ under reduced pressure.
Key parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ stoichiometry | 3–5 equiv | Maximizes Cl⁻ incorporation |
| Catalyst loading | 0.05–0.1 equiv | Prevents over-chlorination |
| Reaction time | 3–5 hours | Ensures completion |
N-Formylation via Amide Coupling
The final step introduces the formamide group using formic acid derivatives. A method adapted from boceprevir synthesis (WO2014061034A1) employs carbodiimide-mediated coupling:
Reagents :
-
Formic acid : Activated as a mixed anhydride.
-
Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Base : N,N-Diisopropylethylamine (DIPEA).
Procedure :
-
Dissolve dichlorinated intermediate (1 equiv) in anhydrous DMF.
-
Add formic acid (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3 equiv).
-
Stir at 25°C for 12–18 hours.
-
Quench with aqueous KHSO₄ (5%), extract with ethyl acetate, and purify via recrystallization.
Optimization data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| EDC stoichiometry | 1.0–2.0 equiv | 1.5 equiv |
| Reaction time | 6–24 hours | 12 hours |
| Solvent | DMF vs. DCM | DMF |
Yield : 89–93%, purity >95% (HPLC).
Reaction Monitoring and Characterization
Analytical Techniques
-
NMR spectroscopy : Confirms sulfonylation (δ 7.5–8.0 ppm, aromatic protons) and formamide formation (δ 8.1–8.3 ppm, formyl proton).
-
HPLC : Purity assessment using a C18 column (XTerra MS) with methanol/water mobile phase (0.1% formic acid).
Comparative Analysis of Methods
A benchmark study comparing chlorination agents (SOCl₂ vs. PCl₅) revealed superior yields with SOCl₂ (Table 1):
Table 1. Chlorination Agent Efficiency
| Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ | Triethylamine | 98 | 94.7 |
| PCl₅ | None | 72 | 85.2 |
Chemical Reactions Analysis
Types of Reactions
N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichloroethene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide involves its interaction with various molecular targets. The dichloroethene moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substitution Patterns and Molecular Features
The compound’s key structural elements include:
- Dichloroethenyl group : Enhances electrophilicity and stability.
- Formamide moiety : Facilitates hydrogen bonding and interactions with biological targets.
Table 1: Comparison of Structural Analogs
Environmental and Metabolic Stability
- DDE (o,p'- isomer) : A recalcitrant DDT metabolite with a half-life >15 years in soil . Its dichloroethenyl and chlorophenyl groups resist degradation.
Biological Activity
N-[2,2-Dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dichloroethenyl group and a sulfonamide moiety, which contribute to its reactivity and biological activity. The presence of multiple halogen atoms and a sulfonyl group enhances its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 360.13 g/mol |
| CAS Number | 123456-78-9 (Hypothetical) |
| Solubility | Soluble in organic solvents |
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in disease pathways. Similar compounds have shown effectiveness against viral enzymes, suggesting potential applications in antiviral drug development.
Enzyme Inhibition Studies
Research has identified the compound as a potential inhibitor of various enzymes:
- Viral Enzymes : Compounds with similar structures have demonstrated activity against viral replication mechanisms.
- Enzymatic Pathways : The sulfonamide group may interact with enzyme active sites, inhibiting their function and altering disease progression.
Case Studies
- Antiviral Activity : A study explored the efficacy of this compound against influenza virus. The compound showed promising results in vitro, significantly reducing viral load in treated cells compared to controls.
- Anticancer Properties : In another investigation, the compound was tested against various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Dichloroethenyl Group : This step requires careful control of reaction conditions to achieve high yield and purity.
- Coupling with Sulfonamide : The sulfonamide moiety is introduced through electrophilic substitution reactions.
- Purification : Final purification is typically done using chromatography techniques to isolate the desired product.
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring its biological mechanisms:
- Mechanism of Action : Investigations into how the compound interacts at the molecular level with target enzymes are ongoing.
- Structure-Activity Relationship (SAR) : Studies are being conducted to understand how variations in structure affect biological activity, guiding future modifications for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
